

5-Hydroxy-1-methoxyxanthone chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5-Hydroxy-1-methoxyxanthone

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An In-depth Technical Guide to 5-Hydroxy-1-methoxyxanthone

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Hydroxy-1-methoxyxanthone is a naturally occurring xanthone, a class of polyphenolic compounds characterized by a tricyclic dibenzo-γ-pyrone scaffold.[1] This compound has been isolated from various plant species, including Hypericum brasiliense and Calophyllum thwaitesii, and has demonstrated a range of promising biological activities.[2][3] Notably, it exhibits significant antifungal and antioxidant properties.[2][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological functions of **5-Hydroxy-1-methoxyxanthone**. It includes detailed experimental protocols for its isolation, synthesis, and biological evaluation, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Core Chemical Identity and Structure

5-Hydroxy-1-methoxyxanthone is structurally defined by a xanthone core with a hydroxyl group at position C-5 and a methoxy group at C-1. This substitution pattern is crucial for its chemical behavior and biological efficacy.

IUPAC Name: 5-hydroxy-1-methoxyxanthen-9-one[2][5]



CAS Number: 27770-13-4[5]

Molecular Formula: C14H10O4[2][5]

• Synonyms: 1-Methoxy-5-hydroxyxanthone, 5-Hydroxy-1-methoxy-9H-xanthen-9-one[2]

Chemical Structure Identifiers:

InChl: InChl=1S/C14H10O4/c1-17-10-6-3-7-11-12(10)13(16)8-4-2-5-9(15)14(8)18-11/h2-7,15H,1H3[2][5]

SMILES: COC1=CC=CC2=C1C(=O)C3=C(O2)C(=CC=C3)O[2][5]

Caption: 2D representation of **5-Hydroxy-1-methoxyxanthone**.

Physicochemical and Spectroscopic Properties

The properties of **5-Hydroxy-1-methoxyxanthone** have been characterized through various analytical methods. It typically presents as a yellow powder.[2][3] A summary of its key quantitative properties is provided below.

Table 1: Physicochemical Properties of **5-Hydroxy-1-methoxyxanthone**



| Property | Value | Reference |
|---------------------------------|--|-----------|
| Molecular Weight | 242.23 g/mol | [2][5] |
| Exact Mass | 242.05790880 Da | [5] |
| Appearance | Yellow powder | [2][3] |
| Boiling Point (Predicted) | 440.8 ± 45.0 °C | [2] |
| Density (Predicted) | 1.4 ± 0.1 g/cm ³ | [2] |
| XLogP3 | 2.6 | [5] |
| Topological Polar Surface Area | 55.8 Ų | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 1 | [5] |
| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Spectroscopic Data: The structure of **5-Hydroxy-1-methoxyxanthone** has been elucidated using various spectroscopic techniques.

- Mass Spectrometry (MS): The molecular weight is confirmed by mass spectrometry, with a
 molecular ion peak corresponding to its formula C₁₄H₁₀O₄.[2]
- Infrared (IR) Spectroscopy: The IR spectrum of xanthones typically shows characteristic absorption bands for C=O stretching (carbonyl group) in the region of 1700-1600 cm⁻¹, C-O stretching of the ether group around 1275-1140 cm⁻¹, and a broad band for the O-H stretch of the hydroxyl group around 3550-3340 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for structural confirmation. While a specific, fully assigned spectrum for this compound is not readily available in the cited literature, characteristic signals for xanthones include aromatic protons



in the δ 6.0-8.0 ppm range, a methoxy group singlet around δ 3.8-4.0 ppm, and a chelated hydroxyl proton signal downfield (often > δ 10 ppm).[2]

Biological Activities and Signaling Pathways

Xanthones as a class are renowned for a wide array of pharmacological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][4] **5-Hydroxy-1-methoxyxanthone** has been specifically investigated for several of these properties.

Key Biological Activities

- Antifungal Activity: 5-Hydroxy-1-methoxyxanthone has demonstrated notable inhibitory
 activity against the pathogenic fungus Cladosporium cucumerinum.[4] This activity highlights
 its potential for development as an agricultural or clinical antifungal agent.
- Antioxidant Activity: The compound has shown free radical scavenging properties in tests
 using DPPH (2,2-diphenyl-1-picrylhydrazyl).[2] The presence of the phenolic hydroxyl group
 is believed to be a key contributor to this antioxidant capacity.[1]
- Monoamine Oxidase (MAO) Inhibitory Activity: Studies on xanthones isolated from
 Hypericum brasiliense, including 5-Hydroxy-1-methoxyxanthone, have indicated inhibitory
 effects on monoamine oxidase, suggesting potential applications in neurological disorders.[2]

Modulated Signaling Pathways

While specific signaling pathway studies for **5-Hydroxy-1-methoxyxanthone** are limited, research on the broader xanthone class provides significant insights. Many xanthones exert their biological effects by modulating key intracellular signaling pathways.[6]

Nrf2/ARE Pathway: Xanthone derivatives are known modulators of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7]
 [8] Activation of this pathway is a crucial cellular defense mechanism against oxidative stress. It is plausible that the antioxidant effects of 5-Hydroxy-1-methoxyxanthone are mediated, at least in part, through this pathway. Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes like Heme Oxygenase-1 (HO-1).





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Caption: General mechanism of xanthone-mediated Nrf2/ARE pathway activation.

Experimental Protocols

This section details methodologies for the isolation, synthesis, and biological evaluation of **5-Hydroxy-1-methoxyxanthone**, based on established procedures for xanthones.

Isolation from Natural Sources

Protocol: Isolation from Hypericum brasiliense[2][3]

- Extraction: Air-dried and powdered stems and roots of Hypericum brasiliense are exhaustively extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is subsequently removed under reduced pressure to yield a crude dichloromethane extract.
- Chromatographic Fractionation: The crude extract is subjected to column chromatography on silica gel.
- Elution: The column is eluted with a solvent gradient of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate and/or methanol.
- Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC), visualizing spots under UV light (254 nm and 365 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).
- Purification: Fractions containing the target compound (identified by comparison with a standard or by spectroscopic analysis) are combined and further purified by preparative TLC or repeated column chromatography until a pure compound is obtained.



• Structure Elucidation: The final purified compound is identified as **5-Hydroxy-1-methoxyxanthone** using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

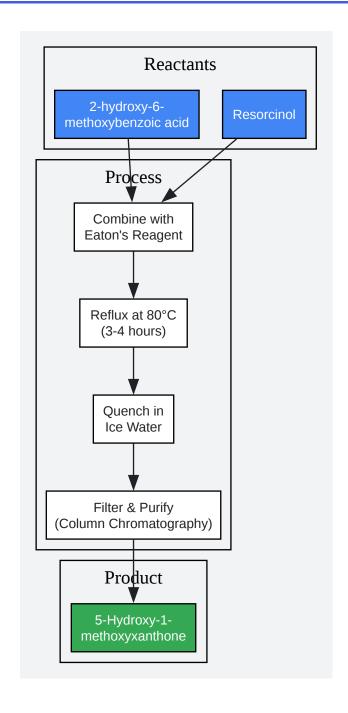
Chemical Synthesis

Protocol: General Synthesis of Hydroxyxanthones via Cyclodehydration[9]

This method involves the reaction of a salicylic acid derivative with a phenol derivative.

- Reaction Setup: In a round-bottom flask, equimolar amounts of 2-hydroxy-6-methoxybenzoic acid and 1,3-dihydroxybenzene (resorcinol) are combined.
- Addition of Catalyst: Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is added as the cyclodehydration agent.
- Reaction Conditions: The reaction mixture is heated to reflux at approximately 80°C for 3-4 hours with constant stirring. The reaction progress is monitored by TLC.
- Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice water.
- Purification: The resulting precipitate is collected by filtration, washed with water, and dried.
 The crude product is then purified by column chromatography on silica gel to yield pure 5-Hydroxy-1-methoxyxanthone.





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Caption: General workflow for the synthesis of **5-Hydroxy-1-methoxyxanthone**.

Biological Assays

Protocol: Antifungal Bioautography Assay against C. cucumerinum[10]

• TLC Development: The test compound is spotted onto a silica gel TLC plate and developed using an appropriate solvent system (e.g., chloroform-methanol).



- Fungal Spore Suspension: A spore suspension of Cladosporium cucumerinum is prepared in a glucose-mineral salt medium.
- Bioautography: The developed and dried TLC plate is sprayed evenly with the fungal spore suspension.
- Incubation: The sprayed plate is incubated in a humid chamber at 25-28°C for 2-3 days.
- Visualization: Fungal growth will appear as a greyish background on the plate. Zones of growth inhibition will appear as clear white spots where the antifungal compound is located. The minimum amount of compound required to produce an inhibitory zone is recorded.

Protocol: DPPH Radical Scavenging Assay[11][12][13]

- Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared, which has a deep purple color and a maximum absorbance around 517 nm.[14]
- Sample Preparation: A dilution series of 5-Hydroxy-1-methoxyxanthone is prepared in a suitable solvent (e.g., methanol, DMSO).
- Reaction: An aliquot of each sample dilution is mixed with the DPPH solution in a 96-well plate or cuvette. A control containing only the solvent and DPPH is also prepared.
- Incubation: The reaction mixtures are incubated in the dark at room temperature for approximately 30 minutes.
- Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer or microplate reader.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined from a dose-response curve.

Conclusion

5-Hydroxy-1-methoxyxanthone is a natural product with a well-defined chemical structure and significant, experimentally verified biological activities, particularly as an antifungal and



antioxidant agent. The methodologies for its isolation, synthesis, and bioactivity assessment are well-established within the broader context of xanthone chemistry. While its precise mechanisms of action, especially regarding the modulation of specific signaling pathways, require further investigation, its properties make it a compelling lead compound for further research in drug discovery and development. This guide provides the foundational technical information required for scientists to engage in such research.

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- To cite this document: BenchChem. [5-Hydroxy-1-methoxyxanthone chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042490#5-hydroxy-1-methoxyxanthone-chemicalstructure-and-properties]

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